molecular formula C17H24ClNO2 B241385 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide

Cat. No. B241385
M. Wt: 309.8 g/mol
InChI Key: BJKGZCZRXWBSPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide, also known as CR8, is a synthetic compound that has been studied for its potential use as a therapeutic agent in various diseases. It belongs to the class of cyclohexylamides and has been found to exhibit potent inhibitory activity against cyclin-dependent kinases (CDKs).

Mechanism of Action

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide exerts its inhibitory activity against CDKs by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the substrate, thereby inhibiting the kinase activity. CDK inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
In addition to its inhibitory activity against CDKs, 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide has been found to exhibit anti-inflammatory and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in neuronal cells.

Advantages and Limitations for Lab Experiments

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide has several advantages for lab experiments, including its high potency and selectivity for CDKs. However, its low solubility in aqueous solutions and low stability in biological fluids can limit its use in certain experiments.

Future Directions

The potential therapeutic applications of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide are vast, and several areas of future research can be explored. One possible direction is the development of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide derivatives with improved solubility and stability. Another direction is the investigation of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide in combination with other drugs for synergistic effects. Furthermore, the use of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide in animal models of various diseases can provide valuable insights into its therapeutic potential.

Synthesis Methods

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide involves the reaction of 2-(4-chloro-3,5-dimethylphenoxy) acetic acid with cyclohexylamine in the presence of thionyl chloride. The resulting product is then treated with propanoyl chloride to yield 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide. The overall yield of the synthesis is reported to be around 40%.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent inhibitory activity against CDKs, which are enzymes that play a critical role in cell cycle regulation. CDKs are overexpressed in many types of cancer, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C17H24ClNO2

Molecular Weight

309.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclohexylpropanamide

InChI

InChI=1S/C17H24ClNO2/c1-11-9-15(10-12(2)16(11)18)21-13(3)17(20)19-14-7-5-4-6-8-14/h9-10,13-14H,4-8H2,1-3H3,(H,19,20)

InChI Key

BJKGZCZRXWBSPX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CCCCC2

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CCCCC2

Origin of Product

United States

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